

Comparing 2-Bromo-4-chloro-6-fluoroaniline with other halogenated anilines

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Bromo-4-chloro-6-fluoroaniline*

Cat. No.: *B070090*

[Get Quote](#)

An Objective Comparison for Synthetic Strategy and Drug Development

Introduction: The Strategic Value of Halogenated Anilines

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, halogenated anilines stand out as exceptionally versatile building blocks.^[1] Their utility stems from the presence of halogen atoms, which serve as reactive handles for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions that form the bedrock of complex molecule construction.^{[2][3]} The nature and position of the halogen substituent—be it fluorine, chlorine, bromine, or iodine—profoundly dictate the molecule's reactivity, selectivity, and overall synthetic potential.^[2] This guide provides a detailed comparative analysis of **2-Bromo-4-chloro-6-fluoroaniline**, a tri-halogenated aniline, against other halogenated anilines, offering field-proven insights and experimental data to inform strategic decisions in research and development.

Spotlight on 2-Bromo-4-chloro-6-fluoroaniline: A Uniquely Engineered Building Block

2-Bromo-4-chloro-6-fluoroaniline (CAS: 195191-47-0) is a synthetically valuable intermediate due to its unique trifunctional substitution pattern.^[4] The presence of three different halogens on the aniline ring provides chemists with a platform for sequential and site-selective functionalization, a highly desirable trait in multi-step synthesis.^[4]

Physicochemical Properties

A clear understanding of a compound's physical properties is essential for its handling, storage, and application in chemical reactions.

Property	Value	Source(s)
CAS Number	195191-47-0	[5][6][7]
Molecular Formula	C ₆ H ₄ BrClFN	[5][6]
Molecular Weight	224.46 g/mol	[6][7]
Appearance	Purple powder	[5]
Melting Point	41 - 43 °C	[5][7]
Boiling Point	243.0 ± 35.0 °C (Predicted)	[5]
Flash Point	113 °C (closed cup)	[5][7]
LogP	2.82	[8]

This compound's distinct structure has made it an indispensable precursor for novel drug candidates, particularly in the development of bradykinin B1 receptor antagonists for managing chronic pain and inflammatory conditions, as well as in the exploration of new anticancer agents.[4]

Comparative Reactivity Analysis: A Tale of Three Halogens

The synthetic utility of a halogenated aniline is primarily defined by the reactivity of its carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[2][9] The efficiency of this step is inversely proportional to the C-X bond dissociation energy, which follows the established trend: C-I < C-Br < C-Cl << C-F.[2][10]

This hierarchy establishes a clear reactivity order: Iodoanilines > Bromoanilines > Chloroanilines >> Fluoroanilines.[2] For **2-Bromo-4-chloro-6-fluoroaniline**, this differential

reactivity is not a limitation but a strategic advantage, enabling chemists to selectively functionalize one position while leaving the others intact for subsequent transformations.

Scenario 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[\[11\]](#) When **2-Bromo-4-chloro-6-fluoroaniline** is subjected to Suzuki coupling conditions, the C-Br bond is expected to react preferentially over the stronger C-Cl bond. This allows for the selective introduction of an aryl, heteroaryl, or alkyl group at the 2-position.

To illustrate this, consider a comparative experiment coupling our target aniline with phenylboronic acid against a di-halogenated analogue, 2-Bromo-4-chloroaniline.

Compound	Halogen Reactivity	Expected Outcome under Controlled Conditions
2-Bromo-4-chloro-6-fluoroaniline	C-Br >> C-Cl	Selective coupling at the C-Br position to yield 4-chloro-6-fluoro-[1,1'-biphenyl]-2-amine.
2-Bromo-4-chloroaniline	C-Br > C-Cl	Predominant coupling at the C-Br position to yield 4-chloro-[1,1'-biphenyl]-2-amine. [12]
4-Bromo-2-chloro-6-fluoroaniline	C-Br >> C-Cl	Selective coupling at the C-Br position to yield 2-chloro-6-fluoro-[1,1'-biphenyl]-4-amine. [13]

Experimental Protocol: Selective Suzuki-Miyaura Coupling of 2-Bromo-4-chloro-6-fluoroaniline

- Objective: To demonstrate the selective C-C bond formation at the C-Br position.
- Causality: We choose a palladium catalyst known for its high activity and a base sufficient to facilitate transmetalation without promoting side reactions. The reaction temperature is kept moderate to enhance selectivity for the more labile C-Br bond.[\[14\]](#)

Materials:

- **2-Bromo-4-chloro-6-fluoroaniline** (1.0 mmol)
- Phenylboronic acid (1.2 mmol)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 mmol)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)
- Potassium phosphate (K_3PO_4) (2.0 mmol)
- Toluene (5 mL) and Water (0.5 mL)
- Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert atmosphere (Argon or Nitrogen)

Procedure:

- To a dry round-bottom flask under an inert atmosphere, add **2-Bromo-4-chloro-6-fluoroaniline** (224.5 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).
- Add $\text{Pd}(\text{OAc})_2$ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
- Add toluene (5 mL) and water (0.5 mL) to the flask.
- The mixture is stirred vigorously and heated to 80°C for 4-6 hours, monitoring by TLC or LC-MS.
- Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL).
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield 4-chloro-6-fluoro-[1,1'-biphenyl]-2-amine.

Scenario 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.^{[15][16]} Similar to the Suzuki coupling, the reactivity is dictated by the C-X bond strength. The steric environment also plays a crucial role. In **2-Bromo-4-chloro-6-fluoroaniline**, the bromine atom is ortho to both the amino group and a fluorine atom, creating a sterically hindered environment that may require more robust catalytic systems compared to less substituted anilines.

[Click to download full resolution via product page](#)

Experimental Protocol: Buchwald-Hartwig Amination

- Objective: To demonstrate C-N bond formation, again leveraging the higher reactivity of the C-Br bond.
- Causality: A bulky phosphine ligand (e.g., XPhos) is chosen to facilitate both the oxidative addition and the challenging reductive elimination step, which can be slow for electron-rich anilines. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the coupling amine.^{[17][18]}

Materials:

- **2-Bromo-4-chloro-6-fluoroaniline** (1.0 mmol)
- Morpholine (1.2 mmol)
- $\text{Pd}_2(\text{dba})_3$ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol)
- XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol)
- Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
- Toluene (5 mL)
- Schlenk tube, magnetic stirrer, heating mantle, inert atmosphere

Procedure:

- In a Schlenk tube under an inert atmosphere, add NaOt-Bu (135 mg, 1.4 mmol).
- Add **2-Bromo-4-chloro-6-fluoroaniline** (224.5 mg, 1.0 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), and XPhos (14.3 mg, 0.03 mmol).
- Evacuate and backfill the tube with inert gas three times.
- Add dry toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol).
- Seal the tube and heat the mixture to 100°C for 12-18 hours, monitoring by TLC or LC-MS.
- After cooling, quench the reaction with saturated aqueous ammonium chloride (10 mL) and extract with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to yield 4-(4-chloro-2-fluoro-6-morpholinophenyl)morpholine.

Visualizing the Catalytic Cycle

Understanding the underlying mechanism is key to troubleshooting and optimizing reactions. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle.

```
// Invisible nodes for edge labels ArX_label [pos="-0.5,3.75", label="", shape=none, width=0, height=0]; RBOH2_label [pos="6.5,3.75", label="", shape=none, width=0, height=0]; ArR_label [pos="0.5,0.5", label="", shape=none, width=0, height=0];
```

```
ArX_label -> ArPdX [style=invis]; RBOH2_label -> ArPdR [style=invis]; ArPdR -> ArR_label [style=invis]; } caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
```

Conclusion

2-Bromo-4-chloro-6-fluoroaniline is more than just another halogenated intermediate; it is a testament to the power of rational molecular design. Its true value lies not in the reactivity of a

single halogen, but in the orchestrated difference in reactivity among the three. This allows for a level of synthetic precision that is difficult to achieve with simpler di- or mono-halogenated anilines. For researchers in drug discovery and materials science, the ability to perform selective, sequential cross-coupling reactions opens up new avenues for creating complex, highly functionalized molecules. By understanding the core principles of C-X bond reactivity and employing the appropriate catalytic systems, the full potential of this versatile building block can be realized.

References

- A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline. Benchchem.
- Reactivity comparison of halogenated anilines in cross-coupling. Benchchem.
- **2-Bromo-4-chloro-6-fluoroaniline** - Safety Data Sheet. ChemicalBook.
- Chemical Properties of 2-Bromo-6-chloro-4-fluoroaniline (CAS 201849-14-1). Cheméo.
- The Crucial Role of **2-Bromo-4-chloro-6-fluoroaniline** in Pharmaceutical Synthesis. (2025).
- **2-Bromo-4-chloro-6-fluoroaniline**. PubChem.
- **2-Bromo-4-chloro-6-fluoroaniline** 98%. Sigma-Aldrich.
- Buchwald–Hartwig amination. Wikipedia.
- Chapter 3: Synthetic Methods for Primary Anilines. Books. (2023).
- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC - NIH. (2019).
- 2-Bromo-4,6-difluoroaniline. Chem-Impex.
- 2-BROMO-6-CHLORO-4-FLUOROANILINE. ChemicalBook.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. (2024).
- 4-Bromo-3-chloro-2-fluoroaniline: A Key Intermediate for Chemical Innovation.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
- 4-Bromo-2-chloro-6-fluoroaniline. PubChem.
- 2-Bromo-4-chloroaniline synthesis. ChemicalBook.
- Comparing the reactivity of chloro-, bromo- and iodoalkanes. YouTube. (2020).
- **2-Bromo-4-chloro-6-fluoroaniline**. ChemScene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbino.com [nbino.com]
- 4. nbino.com [nbino.com]
- 5. 2-Bromo-4-chloro-6-fluoroaniline - Safety Data Sheet [chemicalbook.com]
- 6. 2-Bromo-4-chloro-6-fluoroaniline | C6H4BrClFN | CID 2736222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-溴-4-氯-6-氟苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 2-Bromo-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 13. 4-Bromo-2-chloro-6-fluoroaniline | C6H4BrClFN | CID 20434620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. books.rsc.org [books.rsc.org]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- To cite this document: BenchChem. [Comparing 2-Bromo-4-chloro-6-fluoroaniline with other halogenated anilines]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b070090#comparing-2-bromo-4-chloro-6-fluoroaniline-with-other-halogenated-anilines>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com